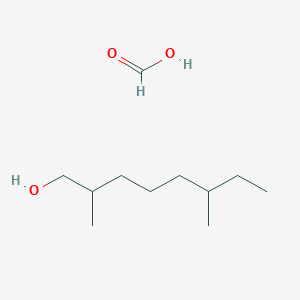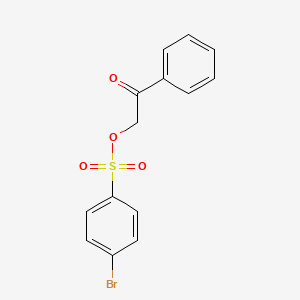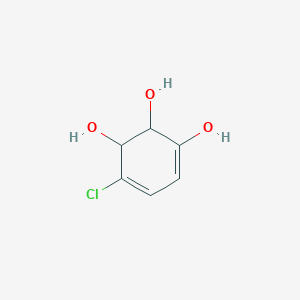
6-Chlorocyclohexa-3,5-diene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorocyclohexa-3,5-diene-1,2,3-triol is an organic compound with the molecular formula C6H7ClO3 It is a chlorinated derivative of cyclohexa-3,5-diene-1,2,3-triol, characterized by the presence of a chlorine atom at the 6th position of the cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol typically involves the chlorination of cyclohexa-3,5-diene-1,2,3-triol. This can be achieved through the reaction of cyclohexa-3,5-diene-1,2,3-triol with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chlorocyclohexa-3,5-diene-1,2,3-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chlorocyclohexa-3,5-diene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-3,5-diene-1,2,3-triol: The non-chlorinated parent compound.
6-Bromocyclohexa-3,5-diene-1,2,3-triol: A brominated analogue.
6-Fluorocyclohexa-3,5-diene-1,2,3-triol: A fluorinated analogue.
Uniqueness
6-Chlorocyclohexa-3,5-diene-1,2,3-triol is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogues. The chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113787-11-4 |
|---|---|
Molekularformel |
C6H7ClO3 |
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
6-chlorocyclohexa-3,5-diene-1,2,3-triol |
InChI |
InChI=1S/C6H7ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,8-10H |
InChI-Schlüssel |
DVJVBNOIAXYQEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(C(=C1)Cl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
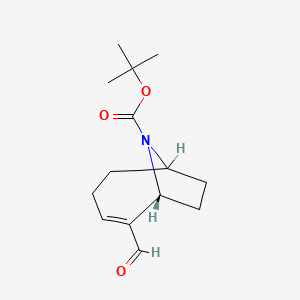
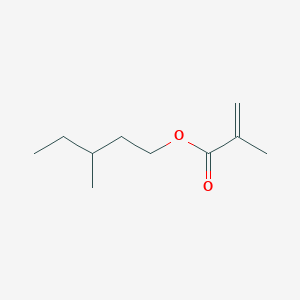
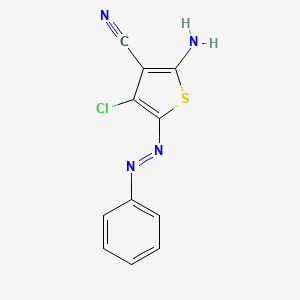
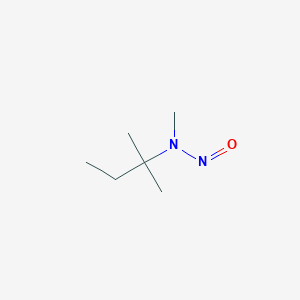
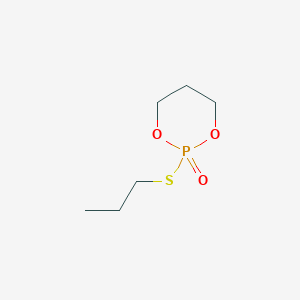
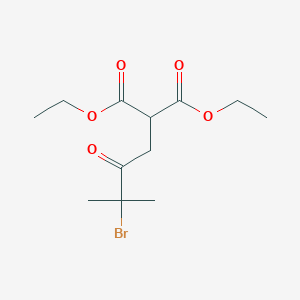
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
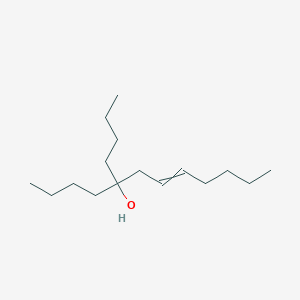
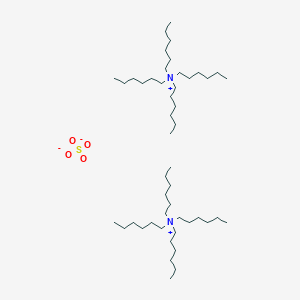
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
